4-Methoxy-benzothiazole-2,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-benzothiazole-2,6-diamine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structureThe molecular formula of this compound is C8H9N3OS, and it has a molecular weight of 195.24 g/mol .
Mechanism of Action
Target of Action
Benzothiazole derivatives, a class to which this compound belongs, are known to have a broad spectrum of biological activity and are often used in the design of biologically active compounds .
Mode of Action
Benzothiazole derivatives are known to interact with various targets, leading to changes in cellular processes
Biochemical Pathways
Benzothiazole derivatives are known to impact a variety of biochemical pathways due to their broad spectrum of biological activity
Result of Action
Benzothiazole derivatives are known to have a wide range of biological activities, including antiviral, antimicrobial, anti-inflammatory, antidiabetic, analgesic, antioxidant, antidepressant, anticonvulsant, antianginal, antitumor, and immunomodulatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-benzothiazole-2,6-diamine typically involves the condensation of 2-aminobenzenethiol with methoxy-substituted aldehydes or ketones. One common method includes the cyclization of 2-aminothiophenols with carbon dioxide in the presence of diethylsilane and a catalyst such as 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) at high pressure . Another method involves the intramolecular cyclization of thioformanilides using 2,6-dichloro-3,5-dicyano-1,4-benzoquinone (DDQ) in dichloromethane at ambient temperature .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-benzothiazole-2,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and amino positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted benzothiazole derivatives
Scientific Research Applications
4-Methoxy-benzothiazole-2,6-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential antibacterial, antifungal, and antiviral activities.
Medicine: It is investigated for its potential use in developing new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry: The compound is used in the development of materials with specific electronic and optical properties
Comparison with Similar Compounds
- 2-Amino-6-methoxybenzothiazole
- 2-Mercaptobenzothiazole
- 6-Methoxy-2-methylbenzothiazole
Comparison: 4-Methoxy-benzothiazole-2,6-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 2-Amino-6-methoxybenzothiazole, it has an additional amino group that enhances its reactivity and potential for forming hydrogen bonds. 2-Mercaptobenzothiazole, on the other hand, contains a thiol group, making it more reactive in thiol-disulfide exchange reactions. 6-Methoxy-2-methylbenzothiazole differs by having a methyl group instead of an amino group, which affects its electronic properties and reactivity .
Properties
IUPAC Name |
4-methoxy-1,3-benzothiazole-2,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3OS/c1-12-5-2-4(9)3-6-7(5)11-8(10)13-6/h2-3H,9H2,1H3,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYICLOPCYFOPRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)N)SC(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.